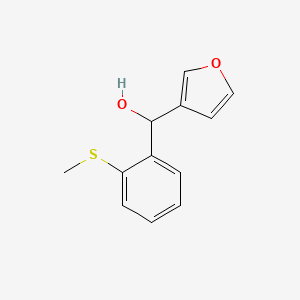

Furan-3-yl(2-(methylthio)phenyl)methanol

Description

Furan-3-yl(2-(methylthio)phenyl)methanol is an organic compound that features a furan ring attached to a phenyl ring with a methylthio group and a hydroxymethyl group

Properties

IUPAC Name |

furan-3-yl-(2-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2S/c1-15-11-5-3-2-4-10(11)12(13)9-6-7-14-8-9/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVJPCLECHJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267152 | |

| Record name | 3-Furanmethanol, α-[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443350-04-6 | |

| Record name | 3-Furanmethanol, α-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanmethanol, α-[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with phenyl derivatives under specific conditions. One common method involves the use of a one-pot reaction where a furan derivative reacts with a phenyl derivative in the presence of a catalyst such as zinc chloride (ZnCl₂). The reaction proceeds through a series of steps including halogen migration and reductive desulfurization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(methylthio)phenyl)methanol undergoes various types of chemical reactions including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to modify the furan or phenyl rings.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a furan-3-yl(2-(methylthio)phenyl)ketone, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Chemical Synthesis

Furan-3-yl(2-(methylthio)phenyl)methanol serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Types of Reactions

- Oxidation : The hydroxymethyl group can be oxidized to form carbonyl compounds.

- Reduction : Reduction reactions can modify the furan or phenyl rings.

- Substitution : The methylthio group can be replaced with other functional groups.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Mild acidic conditions |

| Reduction | Sodium borohydride (NaBH₄) | Alcoholic solvent |

| Substitution | Various electrophiles | Varies based on the electrophile |

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its unique structural properties. Research indicates that it may possess antimicrobial and anti-inflammatory activities.

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 3.90 | Effective against MRSA |

| Escherichia coli | >100 | Inactive against Gram-negative bacteria |

| Candida albicans | 7.80 | Moderate antifungal activity observed |

These findings suggest that the compound could be developed further for therapeutic applications targeting resistant infections.

Material Science

This compound is also explored in material science for its potential use in the production of specialty chemicals and materials. Its unique chemical structure may lead to innovative applications in polymer chemistry and nanotechnology.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of furan derivatives, this compound was tested against several bacterial strains. The results indicated that it had a lower MIC against MRSA compared to conventional antibiotics, highlighting its potential as an alternative treatment option for resistant strains .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound demonstrated that modifications to the methylthio group could enhance biological activity. For instance, substituting the methylthio group with an electron-withdrawing group improved the compound's potency in binding assays related to cancer therapeutics .

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furan-3-yl(2-(methylthio)phenyl)methanol include other furan derivatives and phenyl derivatives with different substituents. Examples include:

- Furan-3-yl(2-(methylthio)phenyl)ketone

- Furan-3-yl(2-(methylthio)phenyl)amine

- Furan-3-yl(2-(methylthio)phenyl)carboxylic acid

Uniqueness

This compound is unique due to the presence of both a furan ring and a phenyl ring with a methylthio group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Furan-3-yl(2-(methylthio)phenyl)methanol is an organic compound characterized by a furan ring attached to a phenyl group that carries a methylthio substituent and a hydroxymethyl group. This unique structure contributes to its potential applications in medicinal chemistry and various biological activities, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C12H12O2S

- Molecular Weight : Approximately 234.31 g/mol

- Structural Features :

- Furan ring

- Methylthio group on the phenyl ring

- Hydroxymethyl group

This specific arrangement of functional groups enhances its reactivity and biological potential compared to simpler derivatives.

Antimicrobial Activity

Research indicates that furan-based compounds often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens:

| Pathogen | MIC (μg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 3.90 | Effective against MRSA with lower MIC values |

| Escherichia coli | >100 | Inactive against Gram-negative bacteria |

| Candida albicans | 7.80 | Moderate antifungal activity observed |

The compound demonstrated promising antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .

Anti-inflammatory Activity

Furan derivatives have been studied for their anti-inflammatory properties, particularly through inhibition of cyclooxygenase (COX) enzymes. Preliminary studies suggest that this compound could inhibit COX activity, which is crucial for the synthesis of pro-inflammatory mediators:

| Activity | IC50 (μM) | Notes |

|---|---|---|

| COX-1 Inhibition | 2.8 | Comparable to known anti-inflammatory drugs |

| Anti-inflammatory Effect | 54% inhibition | Evaluated using carrageenan paw edema model |

These findings highlight the compound's potential in developing new anti-inflammatory therapies .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological macromolecules, potentially modulating enzymatic activities or receptor interactions. This interaction may lead to altered signaling pathways associated with inflammation and infection .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Efficacy : A study reported that structurally similar compounds showed significant antibacterial activity against MRSA strains, with MIC values as low as 1 μg/mL, indicating strong potential for therapeutic development .

- Cytotoxicity Studies : Some derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values under 10 μM, suggesting that these compounds may also have applications in oncology .

- Synergistic Effects : Research indicated that furan derivatives could enhance the efficacy of existing anti-cancer drugs like gefitinib, demonstrating potential for combination therapies in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.